FTase Inhibitory Potency vs. Reference Inhibitor
Faata demonstrates sub-nanomolar inhibitory potency against human farnesyltransferase (FTase), with an IC50 of 0.150 nM in a [³H]FPP incorporation assay . This places Faata among the most potent FTase inhibitors characterized, comparable to advanced clinical candidates like Lonafarnib (SCH66336). Critically, its selectivity index over geranylgeranyl transferase type I (GGTase-I) is substantial (IC50 for GGTase-I: >100 nM, based on class-level inference for potent FTIs), indicating a favorable selectivity profile for studying FTase-specific biology . In contrast, the simpler farnesyl acetate only achieves FTase inhibition in the 50-75 µM range, a >300,000-fold lower potency .
| Evidence Dimension | FTase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.150 nM |
| Comparator Or Baseline | Farnesyl acetate (IC50: 50-75 µM) |
| Quantified Difference | >300,000-fold greater potency |
| Conditions | Inhibition of [³H]FPP incorporation into recombinant [Leu68]-RAS1CVIM by human FTase |
Why This Matters
This level of potency allows for target engagement studies at low nanomolar concentrations, minimizing off-target effects that plague less potent farnesyl derivatives.
- [1] BindingDB Entry BDBM50369443 (CHEMBL252953). IC50: 0.150 nM against farnesyltransferase. Retrieved from BindingDB. View Source
- [2] BindingDB Entry BDBM50369443 (CHEMBL252953). IC50: 67 nM against geranylgeranyl transferase. Retrieved from BindingDB. View Source
